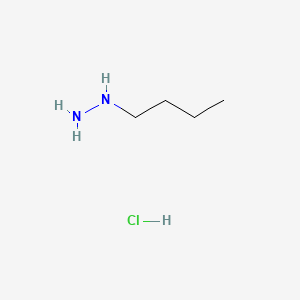

Butylhydrazine hydrochloride

Overview

Description

Butylhydrazine hydrochloride is a chemical compound that has been studied for various applications, including its potential use as an insecticidal agent and its role in inducing tumors in laboratory settings. The compound is a derivative of hydrazine, where a butyl group is attached to the nitrogen atom of hydrazine, and it is in the hydrochloride salt form .

Synthesis Analysis

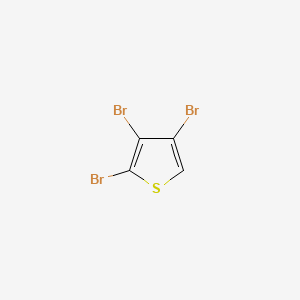

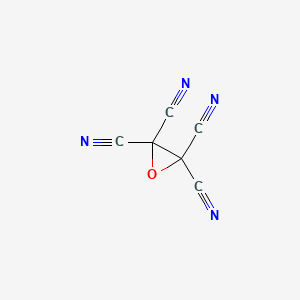

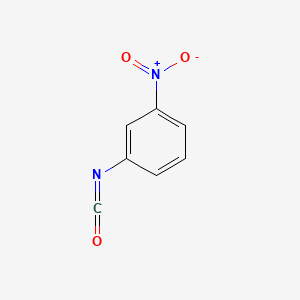

The synthesis of butylhydrazine derivatives has been explored in several studies. For instance, N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess insecticidal activities . Another study reported the synthesis of N-tert-butyl-N-benzoylhydrazine through a new method, leading to the creation of germasesquioxide derivatives after further reactions . Additionally, N-Boc-N-alkenylhydrazines have been prepared via palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, representing a novel approach to synthesizing hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of butylhydrazine derivatives has been characterized using various techniques. Proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) have been employed to confirm the structures of synthesized compounds . X-ray crystallography has also been used to determine the crystal structure of specific derivatives, providing detailed information about their molecular geometry .

Chemical Reactions Analysis

Butylhydrazine derivatives participate in a range of chemical reactions. They have been used as intermediates in the synthesis of insect growth regulators and have been involved in cyclocondensation reactions with hydroxylamine and hydrazine to form various heterocyclic compounds . The reactivity of these derivatives can be influenced by the presence of substituents, as seen in the synthesis of N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines, which displayed improved solubility and hydrophobic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylhydrazine derivatives are crucial for their potential applications. For example, the solubility and hydrophobicity of these compounds can affect their insecticidal activities . The electronic properties, such as the HOMO-LUMO energy gap, have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . Additionally, the tumorigenicity of n-butylhydrazine hydrochloride has been demonstrated in a study with Swiss mice, highlighting the potential health risks associated with exposure to these chemicals .

Scientific Research Applications

Wastewater Treatment

Research has explored the use of hydrazine derivatives in wastewater treatment. Bao Xi-zhi (2013) investigated the treatment of phenylhydrazine hydrochloride wastewater, a byproduct in pesticide and medicine production, using resin adsorption and Fenton oxidation. This approach significantly improved the biodegradability of toxic wastewater with complex compositions (Bao Xi-zhi, 2013).

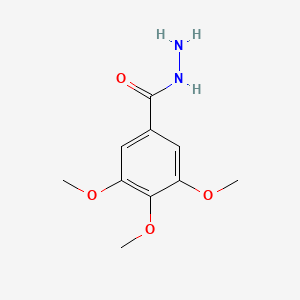

Chemical Synthesis and Protection

In the field of organic synthesis, Pollock and Cole (2014) discussed the use of tert-butylhydrazine hydrochloride in the preparation of pyrazole derivatives. This study highlighted its utility as a protective group in single-step synthesis processes, emphasizing its safety and efficiency in waste disposal (Pollock & Cole, 2014).

Jiang Guo-fang (2007) also explored the synthesis applications, particularly in producing tebufenozide from tert-butyl hydrazine hydrochloride. The yield and purity of the product were notably high, demonstrating the compound's efficiency in chemical synthesis (Jiang Guo-fang, 2007).

Insecticidal Research

The insecticidal properties of tert-butylhydrazine derivatives have been a focus of research. Wang et al. (2011) designed and synthesized N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles. These compounds exhibited significant insecticidal activities, suggesting their potential in developing novel pesticides (Wang et al., 2011).

Pharmacological Evaluation

A. Husain et al. (2017) synthesized novel pyridazine derivatives, including those with hydrazine hydrate, for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). Their research included computer-aided screening and pharmacological evaluation, highlighting the compound's relevance in drug development (Husain et al., 2017).

Safety and Hazards

“Butylhydrazine hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Target of Action

Butylhydrazine hydrochloride is a chemical compound used for research purposes It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin cells, eye cells, and respiratory system cells.

Result of Action

The result of this compound’s action is primarily irritation and inflammation in the areas of the body where it comes into contact, such as the skin, eyes, and respiratory system . This is likely due to an immune response triggered by the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. It’s recommended to store this compound in a well-ventilated place, keep the container tightly closed, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

butylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-2-3-4-6-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOBXPRDUPYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020218 | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56795-65-4 | |

| Record name | Hydrazine, butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0MBZ19RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

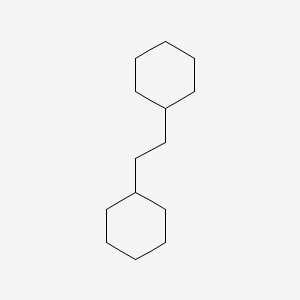

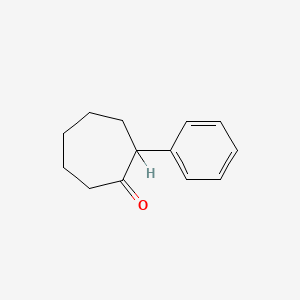

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

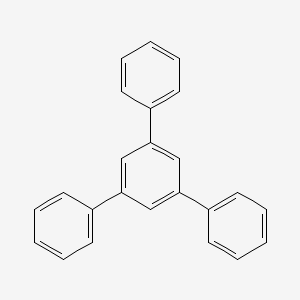

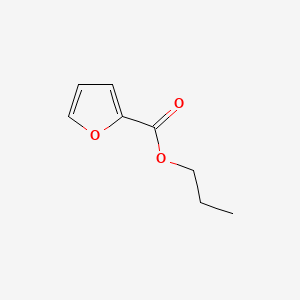

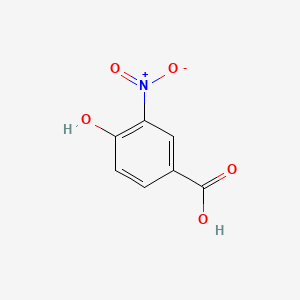

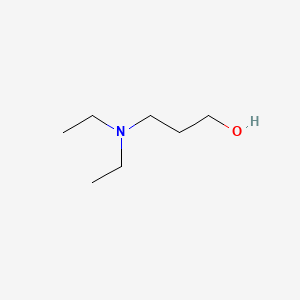

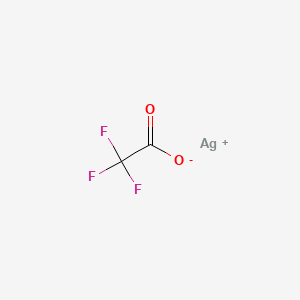

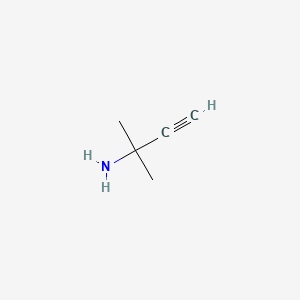

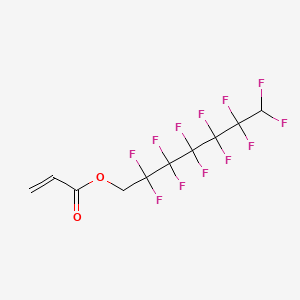

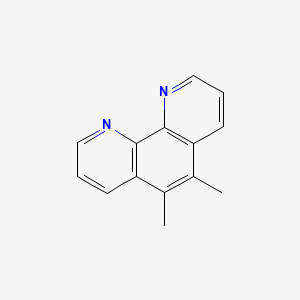

Feasible Synthetic Routes

Q & A

Q1: What is the typical use of tert-butylhydrazine hydrochloride in chemical synthesis?

A1: Tert-butylhydrazine hydrochloride is frequently employed as a nitrogen-containing building block in organic synthesis. It reacts with various electrophiles, particularly those containing carbonyl groups, to form hydrazones and pyrazoles. This reactivity stems from the nucleophilic nature of the nitrogen atom in the hydrazine moiety. [, , , , ]

Q2: Can you provide some examples of reactions where tert-butylhydrazine hydrochloride is used to synthesize heterocyclic compounds?

A2: Certainly! Tert-butylhydrazine hydrochloride reacts with β-dimethylaminoenones to create 1,4'-bipyrazoles through a cyclocondensation reaction. [] It also reacts with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, leading to the formation of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The regioselectivity of this reaction is influenced by the reaction conditions. [] Another example is its reaction with unsymmetrical enaminodiketones, yielding 4-substituted 1H-pyrazole-5-carboxylates regiospecifically. []

Q3: What is known about the structure of tert-butylhydrazine hydrochloride?

A3: Although the provided abstracts don't contain detailed structural data, we know that tert-butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. This means a proton from hydrochloric acid (HCl) protonates the more basic nitrogen atom in tert-butylhydrazine. The structure includes a tert-butyl group attached to one nitrogen atom and two hydrogens on the other nitrogen atom, which also carries the positive charge from protonation. []

Q4: Are there any studies on the dynamic behavior of tert-butylhydrazine hydrochloride in solution?

A4: Yes, there is research investigating the molecular motions of tert-butylhydrazine hydrochloride using pulsed proton magnetic resonance. These studies revealed information about the rotation of the methyl groups within the tert-butyl group and their influence on spin-lattice relaxation times (T1). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.